

# Application Note: Structural Elucidation of Cumyl-PINACA using High-Resolution Mass Spectrometry

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## Compound of Interest

Compound Name: Cumyl-PINACA

Cat. No.: B593681

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## Introduction

**Cumyl-PINACA** (SGT-24) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized drug materials and biological samples. As part of the indazole-3-carboxamide class of SCRAs, it poses a significant public health risk due to its high potency and potential for severe adverse effects. Accurate identification and structural elucidation of **Cumyl-PINACA** and its metabolites are crucial for forensic toxicology, clinical diagnostics, and drug development research. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering the high mass accuracy and resolution required to determine elemental compositions and differentiate between structurally similar compounds. This application note provides a detailed protocol for the structural elucidation of **Cumyl-PINACA** using HRMS, summarizes key quantitative data, and illustrates the analytical workflow and relevant biological pathways.

## Experimental Protocols

### Sample Preparation

A robust and reproducible sample preparation protocol is essential for the reliable analysis of **Cumyl-PINACA** in various matrices.

## a) Herbal Mixtures and Powders:

- Weigh 10 mg of the homogenized herbal material or powder.
- Add 10 mL of methanol to the sample in a 15 mL conical tube.
- Vortex the mixture for 1 minute to ensure thorough extraction.
- Sonicate the sample for 10 minutes in a water bath.
- Centrifuge the extract at 3,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22  $\mu$ m PTFE syringe filter into an autosampler vial for LC-HRMS analysis.

## b) e-Liquids:

- Pipette 100  $\mu$ L of the e-liquid into a 1.5 mL microcentrifuge tube.
- Add 900  $\mu$ L of methanol and vortex for 30 seconds.
- If necessary, dilute the sample further with a 50:50 mixture of methanol and water to bring the analyte concentration within the calibrated range of the instrument.
- Transfer the diluted sample to an autosampler vial for analysis.

## c) Biological Matrices (Blood/Urine):

Synthetic cannabinoids like **Cumyl-PINACA** are extensively metabolized, and the parent compound is often not detected in urine. Therefore, analysis of biological samples typically targets the metabolites.<sup>[1]</sup>

- To 1 mL of urine or plasma, add an internal standard.
- For urine samples, enzymatic hydrolysis with  $\beta$ -glucuronidase is often required to cleave glucuronide conjugates.<sup>[2]</sup> Add 500  $\mu$ L of  $\beta$ -glucuronidase solution and incubate at 60°C for 3 hours.<sup>[2]</sup>

- Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase and transfer to an autosampler vial.

## High-Resolution Mass Spectrometry Analysis

The following parameters are recommended for the analysis of **Cumyl-PINACA** using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometer.

### a) Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B	Acetonitrile with 0.1% formic acid and 2 mM ammonium formate
Gradient	Start at 10-20% B, ramp to 90-95% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40 $^{\circ}$ C
Injection Volume	1 - 5 $\mu$ L

### b) High-Resolution Mass Spectrometry (HRMS) Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	350 - 450 °C
Mass Range	50 - 600 m/z
Acquisition Mode	Full Scan MS and Data-Dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF)
Collision Energy	Ramped collision energy (e.g., 10-40 eV) for MS/MS
Resolution	> 20,000 FWHM

## Data Presentation

### Quantitative Analysis of Cumyl-PINACA in Fortified e-Liquids

The following table summarizes the semi-quantitative analysis of Cumyl-5F-PINACA (a close analog of **Cumyl-PINACA**) in e-liquids at different concentrations. This data demonstrates the applicability of LC-HRMS for quantitative purposes.

Sample Concentration (% w/w)	Average Signal Integral (n=3)	Relative Standard Deviation (%)
0.1	1.2 x 10 <sup>6</sup>	5.8
0.2	2.5 x 10 <sup>6</sup>	6.5
0.5	6.1 x 10 <sup>6</sup>	4.9
0.7	8.5 x 10 <sup>6</sup>	7.1
1.0	1.2 x 10 <sup>7</sup>	5.5

Data adapted from a study on Cumyl-5F-PINACA impurity profiling.[3]

## High-Resolution Mass Spectral Data for Cumyl-PINACA

Accurate mass measurements of the precursor and fragment ions are critical for the confident identification and structural elucidation of **Cumyl-PINACA**.

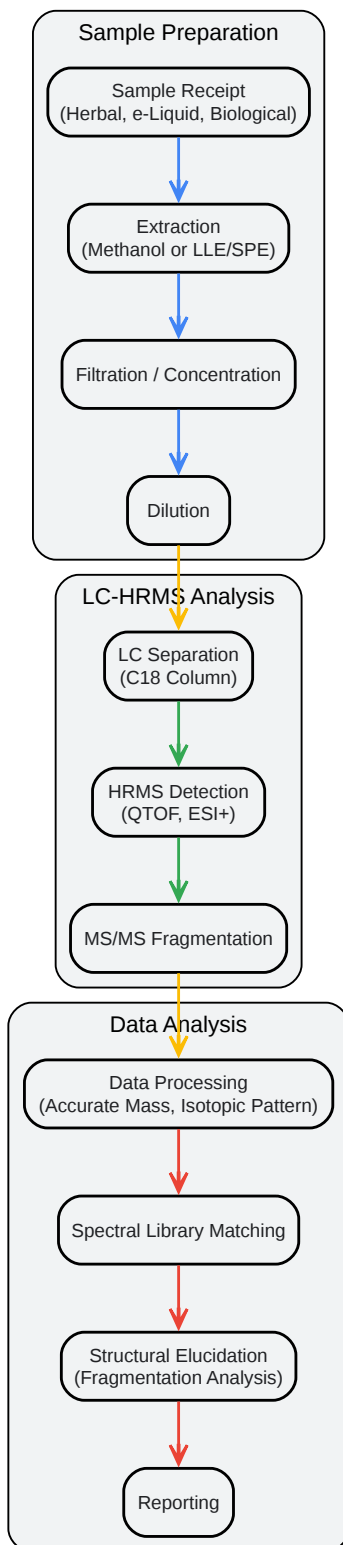
Ion Type	Calculated m/z	Observed m/z	Mass Error (ppm)	Proposed Structure/Fragment
[M+H] <sup>+</sup>	350.2227	350.2225	-0.6	Protonated Cumyl-PINACA
Fragment 1	233.1026	233.1024	-0.9	[M+H - C <sub>8</sub> H <sub>9</sub> N] <sup>+</sup>
Fragment 2	157.0709	157.0708	-0.6	[C <sub>10</sub> H <sub>9</sub> N <sub>2</sub> O] <sup>+</sup>
Fragment 3	135.1305	135.1303	-1.5	[C <sub>8</sub> H <sub>11</sub> N] <sup>+</sup>
Fragment 4	119.0862	119.0861	-0.8	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>

Note: Observed m/z and mass error values are representative and may vary slightly between instruments.

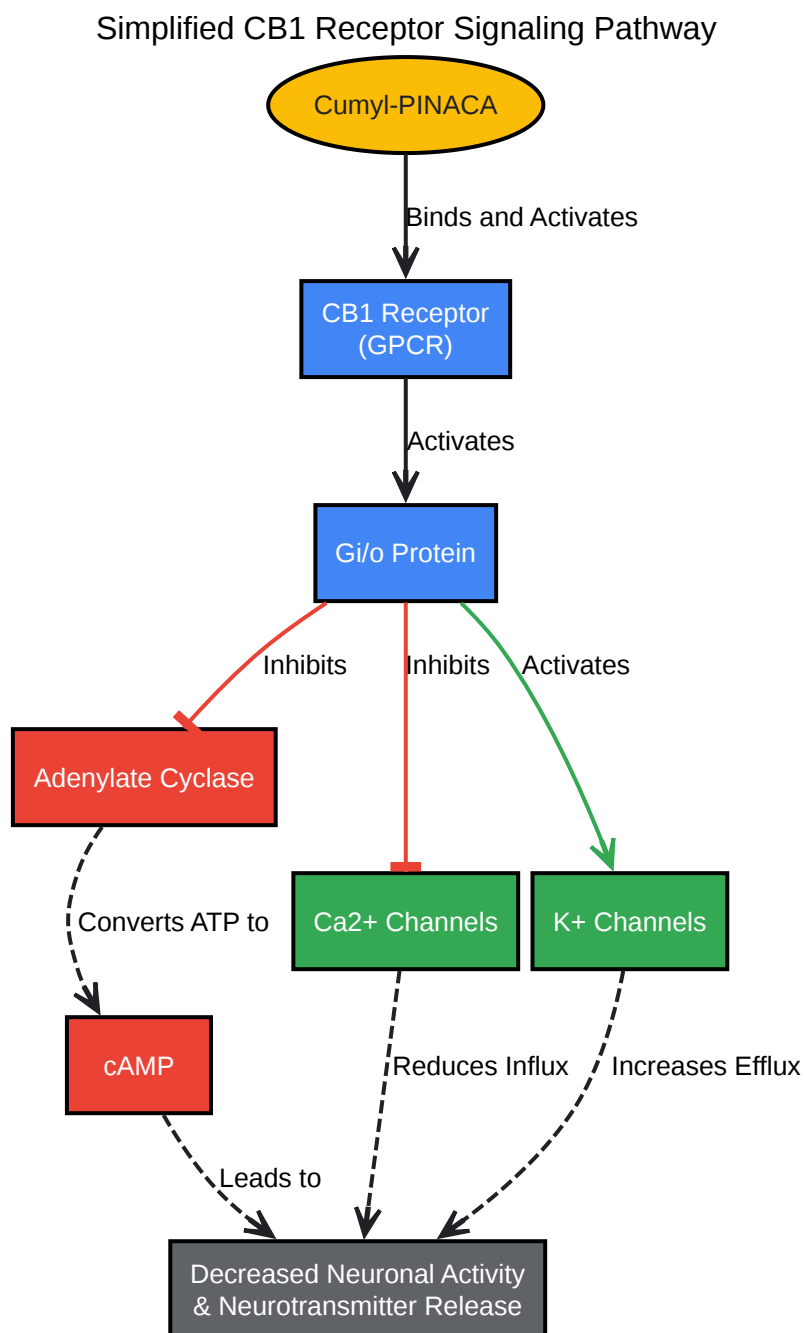
## Visualizations

### Experimental Workflow for Cumyl-PINACA Analysis

## Experimental Workflow for Cumyl-PINACA Analysis

[Click to download full resolution via product page](#)Caption: Workflow for **Cumyl-PINACA** analysis.

## Cannabinoid Receptor (CB1) Signaling Pathway



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Caption: CB1 receptor signaling activated by **Cumyl-PINACA**.

## Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the structural elucidation of synthetic cannabinoids like **Cumyl-PINACA**. The high mass accuracy and resolution provided by instruments such as QTOF-MS enable the confident identification of the parent compound and its metabolites in complex matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists working in the fields of forensic science, toxicology, and drug development. The detailed workflows and pathway diagrams provide a clear understanding of the analytical process and the biological implications of these potent psychoactive substances.

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